

Application Notes and Protocols: The Role of Calcium Hydroxide in the Kraft Process

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Compound of Interest

Compound Name: Calcium Hydroxide

Cat. No.: B8817677

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These application notes provide a detailed overview of the critical role of **calcium hydroxide** in the chemical recovery cycle of the Kraft pulp production process. The accompanying protocols offer standardized methods for evaluating key process parameters.

Introduction to the Role of Calcium Hydroxide

In the Kraft process, the dominant method for chemical pulping of wood, sodium hydroxide (NaOH) and sodium sulfide (Na₂S) are the active chemicals in the "white liquor" used to dissolve lignin from wood chips. After the cooking process, this liquor becomes "black liquor," containing residual chemicals and dissolved wood components. For the process to be economically and environmentally sustainable, these cooking chemicals must be efficiently recovered and regenerated.

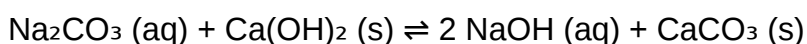
Calcium hydroxide, also known as slaked lime, is not directly involved in the pulping of wood. Instead, it plays a pivotal role in the causticizing process, a key step in the chemical recovery loop where the inactive sodium carbonate (Na₂CO₃) in the "green liquor" is converted back into the active cooking chemical, sodium hydroxide.^{[1][2]} This regeneration is crucial for the continuous operation of the pulp mill.

The overall chemical recovery cycle involves several stages:

- **Black Liquor Concentration:** The weak black liquor from the pulp washers is concentrated through evaporation.
- **Combustion:** The concentrated black liquor is burned in a recovery boiler to recover inorganic chemicals as a molten smelt and to generate energy.[3]
- **Green Liquor Formation:** The smelt, primarily composed of sodium carbonate and sodium sulfide, is dissolved in weak wash water to form green liquor.[4]
- **Causticizing:** The green liquor is treated with **calcium hydroxide** to convert sodium carbonate to sodium hydroxide, forming white liquor and precipitating calcium carbonate (lime mud).[5]
- **Lime Recovery:** The lime mud is washed and then calcined (heated to a high temperature) in a lime kiln to regenerate calcium oxide (quicklime).
- **Slaking:** The quicklime is reacted with water (slaked) to produce **calcium hydroxide**, which is then reused in the causticizing step, thus closing the loop.

The Causticizing Reaction

The core of the chemical regeneration process involving **calcium hydroxide** is the causticizing reaction:



This is a reversible equilibrium reaction. The forward reaction is favored by removing the products, which occurs naturally as calcium carbonate precipitates out of the solution as a solid known as lime mud. The efficiency of this reaction, known as the causticizing efficiency, directly impacts the quality of the white liquor and the overall efficiency of the pulp mill.

Quantitative Data

The following tables summarize key quantitative data related to the causticizing process and lime recovery.

Table 1: Typical Causticizing Efficiency in Kraft Pulp Mills

Parameter	Typical Value	Range	Reference(s)
Causticizing Efficiency	~81%	78% - 83%	
Causticizing Efficiency (at slaker outlet)	~75%	-	
Causticizing Efficiency (after causticizers)	80% - 82%	-	
Equilibrium Causticizing Efficiency	-	82% - 99%	

Table 2: Typical Composition of Lime Mud (Dry Basis)

Component	Typical Value	Range	Reference(s)
Calcium Carbonate (CaCO ₃)	>95%	15% - 98.7%	
Sodium Oxide (Na ₂ O)	-	Varies	
Magnesium Oxide (MgO)	-	Varies	
Silicon Dioxide (SiO ₂)	-	Varies	
Other Impurities (Fe ₂ O ₃ , Al ₂ O ₃ , K ₂ O, P ₂ O ₅)	<5%	Varies	

Table 3: Energy Consumption in Lime Kilns

Parameter	Typical Value	Range	Reference(s)
Heat Rate (with product coolers)	6.86 GJ/metric ton CaO	4.83 - 10.6 GJ/metric ton CaO	
Heat Rate (without product coolers)	6.94 GJ/metric ton CaO	5.18 - 9.18 GJ/metric ton CaO	
General Heat Requirement	-	6 - 10 GJ/tonne of CaO	
Fuel-related CO ₂ Emissions	-	0.2 - 0.45 tCO ₂ /t lime	

Experimental Protocols

The following are detailed methodologies for key experiments related to the role of **calcium hydroxide** in the Kraft process.

Protocol for Determination of Causticizing Efficiency

Objective: To determine the percentage of sodium carbonate in the green liquor that has been converted to sodium hydroxide in the white liquor.

Materials:

- White liquor sample
- Green liquor sample
- Standardized 1.0 N Hydrochloric Acid (HCl)
- 10% Barium Chloride (BaCl₂) solution
- Phenolphthalein indicator
- Methyl orange indicator
- Formaldehyde solution (37%)

- Burette (50 mL)
- Pipettes (10 mL, 25 mL)
- Erlenmeyer flasks (250 mL)
- Distilled water

Procedure (Based on ABC Titration Method):

- Sample Preparation: Pipette 10.0 mL of the clear white liquor sample into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of distilled water.
- "A" Titration ($\text{NaOH} + \text{Na}_2\text{S}$):
 - Add 25 mL of 10% BaCl_2 solution to precipitate the sodium carbonate as barium carbonate.
 - Add 2-3 drops of phenolphthalein indicator.
 - Titrate with 1.0 N HCl until the pink color disappears. Record the volume of HCl used as A.
- "B" Titration ($\text{NaOH} + \text{Na}_2\text{S} + \text{Na}_2\text{CO}_3$):
 - To the same flask, add 2-3 drops of methyl orange indicator.
 - Continue the titration with 1.0 N HCl until the color changes from yellow to a permanent orange-pink. Record the total volume of HCl used from the start of the titration as B.
- "C" Titration (Total Alkali):
 - Take a fresh 10.0 mL sample of white liquor in a separate 250 mL Erlenmeyer flask and dilute with 50 mL of distilled water.
 - Add 10 mL of formaldehyde solution.
 - Add 2-3 drops of phenolphthalein indicator.
 - Titrate with 1.0 N HCl to a colorless endpoint.

- Add 2-3 drops of methyl orange indicator and continue titrating to the orange-pink endpoint. Record the total volume of HCl used as C.

Calculations:

- Sodium Hydroxide (NaOH) titer (mL) = $2A - B$
- Sodium Carbonate (Na_2CO_3) titer (mL) = $B - A$
- Sodium Sulfide (Na_2S) titer (mL) = $C - B$

Causticizing Efficiency (%) = $[\text{NaOH} / (\text{NaOH} + \text{Na}_2\text{CO}_3)] \times 100$

Where NaOH and Na_2CO_3 are the titer volumes in mL.

Protocol for Analysis of Calcium Carbonate in Lime Mud

Objective: To determine the percentage of calcium carbonate in a lime mud sample.

Materials:

- Dried lime mud sample
- Ammonium chloride (NH_4Cl)
- Hydrochloric acid (HCl), 6 M
- EDTA solution, standardized
- pH 10 buffer solution (Ammonia-Ammonium Chloride)
- Eriochrome Black T indicator
- Deionized water
- Beakers (250 mL)
- Volumetric flask (250 mL)

- Filter paper
- Heating plate
- Magnetic stirrer

Procedure (Based on selective dissolution and EDTA titration):

- Sample Preparation: Accurately weigh approximately 0.25 g of the dried lime mud sample into a 250 mL beaker.
- Selective Dissolution:
 - Add approximately 3 g of ammonium chloride and 50 mL of hot deionized water.
 - Heat the mixture to a gentle boil on a heating plate with stirring. The NH_4Cl solution selectively dissolves the calcium carbonate.
 - Continue heating until the evolution of ammonia gas ceases (can be checked with moist pH paper).
- Filtration and Digestion:
 - Filter the hot solution through a qualitative filter paper into a 250 mL volumetric flask.
 - Wash the residue on the filter paper with hot deionized water, collecting the washings in the same volumetric flask.
 - Allow the flask to cool to room temperature.
 - Add 30 mL of 6 M HCl to the volumetric flask and dilute to the mark with deionized water.
- EDTA Titration for Calcium:
 - Pipette a 25.0 mL aliquot of the solution from the volumetric flask into a 250 mL Erlenmeyer flask.
 - Add 50 mL of deionized water and 5 mL of pH 10 buffer solution.

- Add a small amount of Eriochrome Black T indicator.
- Titrate with the standardized EDTA solution until the color changes from wine red to a clear blue. Record the volume of EDTA used.

Calculation:

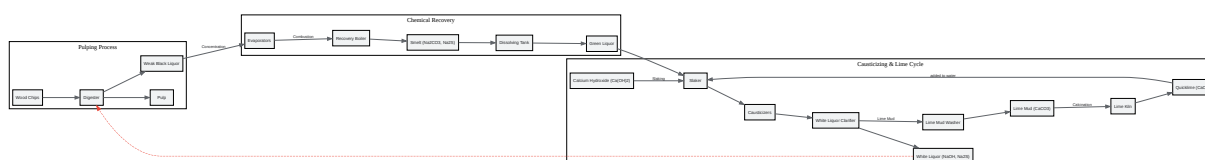
$$\% \text{CaCO}_3 = (V_{\text{EDTA}} \times M_{\text{EDTA}} \times 100.09 \times 10) / (\text{mass of sample})$$

Where:

- V_{EDTA} = Volume of EDTA solution used in mL
- M_{EDTA} = Molarity of the EDTA solution
- 100.09 = Molar mass of CaCO_3 (g/mol)
- 10 = Dilution factor

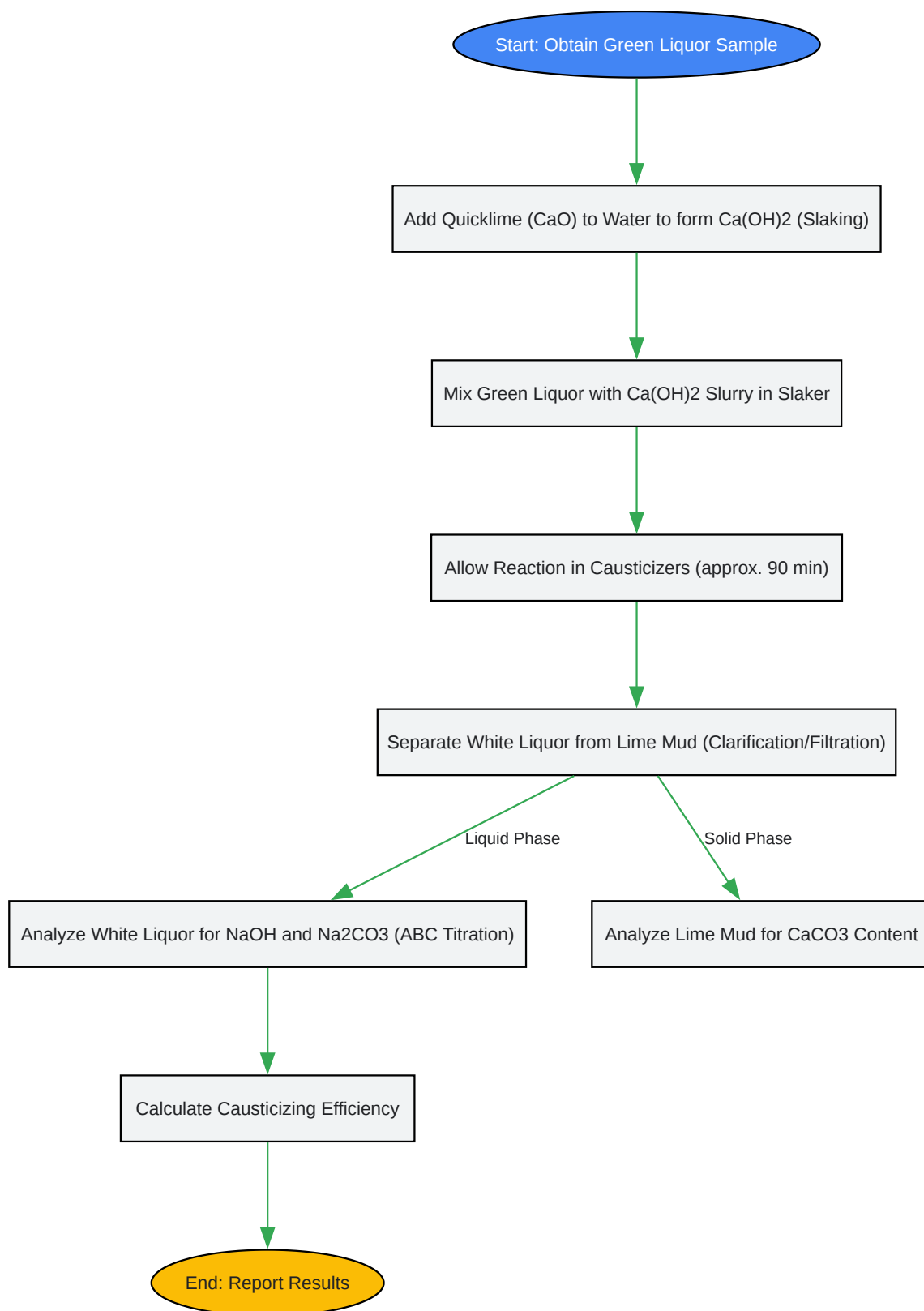
Visualizations

The following diagrams illustrate the key processes and relationships involving **calcium hydroxide** in the Kraft process.



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Caption: The Kraft Process Chemical Recovery Cycle.



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Caption: Experimental Workflow for Causticizing.

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